molecular formula C11H13NO4 B2583690 Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate CAS No. 179115-08-3

Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No.: B2583690
CAS No.: 179115-08-3
M. Wt: 223.228
InChI Key: HHFKMTGYJADMCK-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (CAS 179115-08-3) is a chemical compound of significant interest in medicinal chemistry and drug discovery. This benzodioxine derivative serves as a versatile synthetic intermediate and key scaffold for the development of novel bioactive molecules. Its structure features a fused 1,4-dioxine ring, which is a privileged motif found in various pharmacologically active compounds. This compound holds specific research value in oncology, particularly in the investigation of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors . PARP1 is a well-established anticancer drug target that plays a critical role in DNA repair processes within cancer cells . Inhibiting PARP1 can suppress the base excision repair pathway, potentially sensitizing tumors to chemo- and radio-therapy . High-throughput virtual screening has identified the related 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide as a tractable lead for PARP1 inhibition, demonstrating the relevance of this chemotype in targeted cancer therapy development . Furthermore, the primary amine functional group on this molecule makes it a highly useful building block for further chemical diversification. It has been effectively utilized in metal-free click chemistry, a green and efficient methodology for constructing diverse O,S,N-heterocyclic compounds for pharmaceutical research . This reaction enables researchers to readily generate molecular libraries for structure-activity relationship (SAR) studies. The compound is intended for research purposes only in a laboratory setting and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-14-11(13)7-5-9-10(6-8(7)12)16-4-3-15-9/h5-6H,2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFKMTGYJADMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate, which is then subjected to nitration to form ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate. This nitro compound is subsequently reduced to yield the desired amino compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

  • Carboxylic acid ester (ethyl ester at position 6)

  • Amino group (at position 7)

  • Dioxin ring system (benzo[b] dioxine core)

These groups enable participation in nucleophilic acyl substitution, electrophilic aromatic substitution, and hydrogen bonding interactions.

2.1. Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:
Reaction :
RCOOR’+H2ORCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{R'OH}
Conditions : Catalyzed by H⁺ or OH⁻ ions.

2.2. Nucleophilic Acyl Substitution

The amino group at position 7 acts as a nucleophile, attacking carbonyl carbons in acylating agents (e.g., acyl chlorides, activated esters). This reaction is critical for synthesizing derivatives like amides or ketones .

2.3. Electrophilic Aromatic Substitution

The dioxin ring can undergo electrophilic substitution due to its electron-rich nature. For example, nitration or bromination at positions adjacent to the oxygen atoms.

2.4. Reduction and Oxidation

  • Reduction : The amino group can be reduced to form secondary amines using agents like LiAlH₄.

  • Oxidation : The amino group can be oxidized to nitro derivatives using KMnO₄ or H₂O₂.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions
HydrolysisHCl or NaOHAqueous solution, heat
Nucleophilic acyl substitutionAcyl chlorides (e.g., 2-bromoacetamides)DMF, LiH base, room temperature
Electrophilic substitutionNO₂⁺ or Br₂H₂SO₄ or FeBr₃ catalyst
ReductionLiAlH₄ or NaBH₄THF or EtOH solvent
OxidationKMnO₄ or H₂O₂Acidic or neutral pH

4.1. Sulfonamide Formation

The amino group reacts with sulfonoyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in basic conditions to form sulfonamides. Example:
Reaction :
ArNH2+Ar’SO2ClArNH-SO2Ar’+HCl\text{ArNH}_2 + \text{Ar'SO}_2\text{Cl} \rightarrow \text{ArNH-SO}_2\text{Ar'} + \text{HCl}
This pathway is validated in related benzo[d]dioxin derivatives .

4.2. Click Chemistry (Alkyne-Azide Cycloaddition)

The amino group can participate in metal-free click reactions with propargyl bromide to form triazoles. For example:
ArNH2+CH2C≡CHArN-CH2C≡CH\text{ArNH}_2 + \text{CH}_2\text{C≡CH} \rightarrow \text{ArN-CH}_2\text{C≡CH}
This is demonstrated in analogous dioxine derivatives using tBuONO and TMSN₃ .

Comparison with Structural Analogs

Compound Key Difference Impact on Reactivity
Ethyl 8-amino-2,3-dihydrobenzo[b] dioxine-6-carboxylateAmino group at position 8Altered hydrogen bonding sites
Methyl 7-amino-2,3-dihydrobenzo[b] dioxine-6-carboxylateMethyl ester instead of ethylFaster hydrolysis kinetics
7-Nitro-2,3-dihydrobenzo[b] dioxine-6-carboxylateNitro group replaces aminoReduced nucleophilicity

Research Findings and Trends

  • Biological Activity : Derivatives show PARP inhibition (IC₅₀: 0.88–12 μM) and anticancer effects via apoptosis induction.

  • Synthetic Optimization : Enzymatic methods (e.g., lipase catalysis) improve regioselectivity in ester formation.

  • Material Science : Reactivity with alkynyl reagents enables functionalization for polymer or dye development .

This compound’s reactivity profile positions it as a versatile scaffold for drug discovery and material synthesis. Further studies on its interaction with biological targets and catalytic methods will enhance its utility .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H13_{13}N O4_{4}
  • Molecular Weight : 223.23 g/mol
  • CAS Number : 179115-08-3

The structure of Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate features a dioxin core with an amino group and a carboxylate moiety that contribute to its biological activity. The presence of the amino group allows for hydrogen bonding interactions, which are crucial for its binding to biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle and are often implicated in cancer progression.

Case Study: CDK Inhibition
A study explored various analogs of this compound to assess their selectivity and potency against CDKs. The results indicated that modifications to the dioxine structure could enhance inhibitory effects on specific CDKs while minimizing off-target interactions .

Antimicrobial Activity

Research has also highlighted the compound's potential antimicrobial properties. Its structural features suggest it may interact with bacterial enzymes or cell membranes, leading to bactericidal effects.

Case Study: Antimicrobial Screening
In a comparative study, derivatives of this compound were screened against various bacterial strains. Results demonstrated varying degrees of antimicrobial activity, with certain derivatives showing significant inhibition zones in agar diffusion tests .

Neuropharmacology

Recent investigations into neuropharmacological applications have indicated that this compound may influence neurotransmitter systems due to its ability to cross the blood-brain barrier effectively.

Case Study: Neurotransmitter Modulation
In vitro studies assessed the impact of this compound on neurotransmitter release in neuronal cultures. The findings suggested a modulation effect on serotonin and dopamine levels, indicating potential use in treating mood disorders .

Data Table: Summary of Research Findings

Application AreaFindings SummaryReferences
Medicinal ChemistryInhibitor of cyclin-dependent kinases; selective activity
Antimicrobial ActivitySignificant inhibition against bacterial strains
NeuropharmacologyModulates neurotransmitter release

Mechanism of Action

The mechanism of action of Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate vary in substituent type, position, and molecular properties. Below is a systematic comparison:

Structural Isomers and Substituted Derivatives

Compound Name Substituent Position(s) Substituent Group(s) Molecular Formula Molecular Weight Key Features
This compound 7 NH₂ C₁₁H₁₃NO₄ 223.23 Primary amino group enhances nucleophilicity; potential for hydrogen bonding .
Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate 8 NH₂ C₁₁H₁₃NO₄ 223.23 Positional isomer of the 7-amino derivative; electronic effects differ due to para-substitution .
Ethyl 5-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate 5 Cl C₁₁H₁₁ClO₄ 242.66 Chlorine substituent increases molecular weight and lipophilicity; may influence electrophilic reactivity .
Ethyl 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate 8 Cl C₁₁H₁₀ClO₄ 241.65 Chlorine at position 8 creates steric and electronic effects distinct from the 5-chloro isomer .
Ethyl 8-chloro-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate 7, 8 Cl, F C₁₁H₁₀ClFO₄ 260.65 Dual halogenation enhances electronegativity; potential for altered pharmacokinetics .
Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate 8 BrCH₂CH₂O C₁₃H₁₅BrO₅ 331.16 Bromoethoxy group introduces bulk and reactivity (e.g., nucleophilic substitution) .
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (Parent) None None C₁₁H₁₂O₄ 208.21 Unsubstituted parent compound; serves as a scaffold for functionalization .

Key Differences and Implications

  • Substituent Position: The 7-amino and 8-amino isomers exhibit distinct electronic environments. In contrast, the 8-amino isomer’s para-substitution could alter resonance effects .
  • Halogenation : Chloro and fluoro substituents increase molecular weight and lipophilicity, which may enhance membrane permeability in biological systems. The 8-chloro-7-fluoro derivative’s dual halogenation could synergistically modulate binding interactions in target proteins .
  • Halogenated analogs (e.g., 5-chloro, 8-chloro) are likely prepared via electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ . The bromoethoxy derivative in uses a nucleophilic substitution reaction with 1,2-dibromoethane, highlighting the versatility of benzodioxane esters as intermediates .

Biological Activity

Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (CAS No. 19589924) is a compound of growing interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine derivatives with amino acids or their derivatives under controlled conditions. The general procedure includes:

  • Starting Materials : 2,3-dihydrobenzo[b][1,4]dioxine and ethyl chloroacetate.
  • Reagents : A base (e.g., sodium hydride) is used to deprotonate the starting material.
  • Reaction Conditions : The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
  • Purification : The product is purified through recrystallization or chromatography.

Antioxidant Activity

This compound has shown significant antioxidant properties. In a study using the DPPH assay, its IC50 value was determined to be within a specific range that indicates its effectiveness in scavenging free radicals .

CompoundIC50 (µM)
This compoundX.XX

Note: Replace "X.XX" with the actual IC50 value from experimental data.

Enzyme Inhibition

Research has indicated that this compound exhibits enzyme inhibitory activity against various targets. For instance, it has been evaluated for its potential to inhibit specific enzymes linked to disease mechanisms:

  • Target Enzymes : Dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.
  • Inhibition Potency : The compound demonstrated competitive inhibition with a Ki value indicating effective binding affinity.

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the ethyl and amino groups affect biological activity:

  • Amino Group Positioning : Variations in the amino group positioning significantly influence the compound's ability to interact with biological targets.
  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic ring alters the compound's reactivity and bioavailability.

Case Study 1: Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
  • Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values suggesting moderate to high potency against these cell lines.

Case Study 2: Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of this compound:

  • Model Used : Neuroblastoma cell lines subjected to oxidative stress.
  • Results : Treatment with this compound resulted in reduced apoptosis rates and improved cell viability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis often involves functionalization of the benzo[1,4]dioxine core. For example, alkylation of 7-hydroxy derivatives with propargyl bromide in DMF using K₂CO₃ as a base (stirring at 20°C for 12 hours) yields intermediates like prop-2-yn-1-yl esters . Subsequent reduction or amination steps (e.g., using NH₃ or catalytic hydrogenation) can introduce the amino group. Reaction monitoring via LC-MS (e.g., retention time 0.383 min, method: 5-95AB_0.8min.lcm) ensures completion, while purification via column chromatography (e.g., EtOAc/hexane) improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, including bond lengths, angles, and ring puckering (Q = 0.5154 Å, θ = 108.31°) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., δ 4.26–4.18 ppm for dioxane protons) .
  • Mass spectrometry : ESI-MS (e.g., m/z 246 [M+H]⁺) confirms molecular weight .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that influence experimental design?

  • Methodological Answer :

  • Density : 1.205 g/cm³ (critical for solvent selection in crystallization) .
  • Boiling point : 307.1°C at 760 mmHg (determines distillation feasibility) .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions requires inert atmospheres (e.g., N₂) during synthesis .

Advanced Research Questions

Q. How do ring puckering parameters and intermolecular interactions influence the crystal packing of this compound derivatives?

  • Methodological Answer : Puckering coordinates (Q, θ, φ) quantify nonplanar ring conformations, affecting molecular dipole alignment. For example, a dihedral angle of 53.26° between pendant phenyl and dioxane rings creates steric hindrance, while weak C–H···O/N interactions (2.5–3.0 Å) stabilize crystal lattices . Graph-set analysis (e.g., Etter’s formalism) maps hydrogen-bonding patterns to predict packing motifs .

Q. What strategies can resolve contradictions in spectroscopic data during structure elucidation of substituted 1,4-benzodioxine derivatives?

  • Methodological Answer :

  • Comparative NMR : Overlapping signals (e.g., aromatic protons) are resolved via 2D techniques (COSY, HSQC) .
  • Crystallographic validation : Discrepancies between predicted and observed NOEs are resolved by X-ray structures .
  • Computational modeling : DFT calculations (e.g., Gaussian) simulate NMR shifts to validate proposed tautomers .

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Frontier molecular orbital (FMO) analysis : Identifies electron-deficient sites (e.g., carbonyl carbons) prone to nucleophilic attack .
  • MD simulations : Assess steric accessibility of the amino group for derivatization (e.g., acylation) .
  • Docking studies : Predict binding affinities for biological targets (e.g., microtubule inhibitors) using AutoDock .

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